molecular formula C48H78O19 B124076 Clinopodiside A CAS No. 142809-89-0

Clinopodiside A

Cat. No. B124076
CAS RN: 142809-89-0
M. Wt: 959.1 g/mol
InChI Key: PCWTUTJLXXOQPR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Clinopodiside A was established by spectroscopic methods and X-ray diffraction analysis as 3-O-beta-D-glucopyranosyl(1----6)-[ beta-D-glucopyranosyl (1----4)]-beta-D-glucopyranosyl-olean-11,13(18)-diene-3 beta,16 beta, 23,28-tetrol .


Chemical Reactions Analysis

In the bladder cancer cells, Clinopodiside A caused autophagy, which was mediated by the signaling of BLK and RasGRP2, independently. Inhibition of the autophagy by chemical inhibitor 3-methyladenine or by the inhibition of the signaling molecules attenuated the cytotoxicity of Clinopodiside A .


Physical And Chemical Properties Analysis

The molecular weight of Clinopodiside A is 959.1 g/mol .

Scientific Research Applications

Cancer Treatment and Pharmacology

Clinopodiside A has shown promise as an antitumor compound . It induces cytotoxicity in cancer cells through autophagy, which is mediated by the signaling of BLK and RasGRP2. This compound has been particularly studied in T24 bladder cancer cells, where it inhibits growth in a concentration- and dose-dependent manner . It also exhibits a synergistic effect when used with cisplatin, enhancing both autophagy and apoptosis .

Biotechnology and Drug Development

In biotechnological research, Clinopodiside A’s role in autophagy makes it a candidate for further investigation as a potential drug. Its ability to work in conjunction with other clinical drugs opens avenues for developing combination therapies . The compound’s origin from the Chinese medicinal herb Clinopodium chinensis also highlights its potential in the development of plant-based pharmaceuticals .

Agriculture and Plant Sciences

Clinopodiside A is derived from Clinopodium chinensis, a plant used in traditional medicine. While specific applications in agriculture are not well-documented, the plant’s medicinal properties suggest potential uses in enhancing crop resistance to diseases or in the development of plant-based pesticides .

Environmental Science

The extraction and study of compounds like Clinopodiside A contribute to our understanding of natural products and their interactions with the environment. While direct applications in environmental science are not explicitly reported, the methodologies used in isolating and studying such compounds are valuable for environmental monitoring and conservation efforts .

Material Science

While there is no direct information available on the application of Clinopodiside A in material science, the compound’s structural properties could inspire the synthesis of new materials with unique biological activities. Research in this field could explore the incorporation of Clinopodiside A into biomaterials or its use in nanotechnology for targeted drug delivery systems .

Ethnopharmacology

Clinopodiside A’s origin from a traditional medicinal herb underscores its significance in ethnopharmacology. Studying such compounds can lead to a better understanding of traditional medicines and their potential integration into modern therapeutic practices .

Safety and Hazards

The safety and hazards of Clinopodiside A are not well-documented in the literature. More research is needed to fully understand the safety profile of this compound .

Future Directions

Clinopodiside A is a promising investigational drug for the treatment of cancer, at least bladder cancer, which can be used alone or in combination with clinical drugs . More research is needed to fully assess the potential of Clinopodiside A in cancer treatment.

properties

IUPAC Name

2-[[4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O19/c1-43(2)13-14-48(21-52)23(15-43)22-7-8-28-44(3)11-10-30(45(4,20-51)27(44)9-12-46(28,5)47(22,6)16-29(48)53)66-41-38(61)35(58)39(67-42-37(60)34(57)32(55)25(18-50)64-42)26(65-41)19-62-40-36(59)33(56)31(54)24(17-49)63-40/h7-8,24-42,49-61H,9-21H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWTUTJLXXOQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931651
Record name 16,23,28-Trihydroxyoleana-11,13(18)-dien-3-yl hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

959.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clinopodiside A

CAS RN

142809-89-0
Record name Clinopodiside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142809890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16,23,28-Trihydroxyoleana-11,13(18)-dien-3-yl hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the mechanism of action of Clinopodiside A in bladder cancer cells?

A1: Clinopodiside A demonstrates anti-cancer activity in T24 bladder cancer cells by inducing autophagy. [] This autophagy is mediated by the signaling pathways of two molecules, BLK and RasGRP2, acting independently. [] Inhibiting autophagy either chemically with 3-methyladenine or by targeting BLK and RasGRP2 signaling significantly reduces the cytotoxic effects of Clinopodiside A. [] Interestingly, Clinopodiside A acts synergistically with cisplatin, enhancing both cisplatin-induced autophagy and apoptosis in these cells. []

Q2: What is the structural characterization of Clinopodiside A?

A2: Clinopodiside A is a triterpenoid saponin. Its structure was elucidated using spectroscopic analysis, including X-ray diffraction, and determined to be 3-O-β-D-glucopyranosyl (1→6)-[β-D-glucopyranosyl (1→4)]-β-D-glucopyranosyl-olean-11, 13 (18)-diene-3β, 16β, 23, 28-tetrol. []

Q3: Are there efficient methods to isolate and purify Clinopodiside A from natural sources?

A3: Yes, high-speed countercurrent chromatography (HSCCC) has been successfully employed for the isolation and purification of Clinopodiside A from Clinopodium chinensis. [] This method utilizes a two-step separation process with different solvent systems to achieve high purity levels exceeding 98%. []

Q4: What are other naturally occurring saponins found in Clinopodium chinensis along with Clinopodiside A?

A4: Clinopodium chinensis contains various triterpenoid saponins. Besides Clinopodiside A, researchers have identified other unique saponins like Clinopodiside B, C, D, E, F, and G, each with its distinct structural features. [, , ] Additionally, known saikosaponins such as buddlejasaponins IV, IVa, and IVb have also been isolated from this plant. []

Q5: What is the significance of the synergistic effect observed between Clinopodiside A and cisplatin?

A6: The synergistic interaction between Clinopodiside A and cisplatin is particularly noteworthy. [] This synergy, stemming from the enhancement of both autophagy and apoptosis, could potentially translate to improved therapeutic outcomes. It suggests the possibility of utilizing Clinopodiside A in combination therapies with existing chemotherapeutic agents like cisplatin, potentially leading to increased efficacy and reduced dosages, thus minimizing side effects. []

Q6: Are there any established methods for determining the total saponin content in Clinopodium species?

A7: Yes, spectrophotometry, coupled with ultrasonic extraction, offers a reliable and accurate method for quantifying total saponins in Clinopodium herb from various sources. [] This approach proves valuable for quality control during the preparation and standardization of herbal materials containing Clinopodiside A. []

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